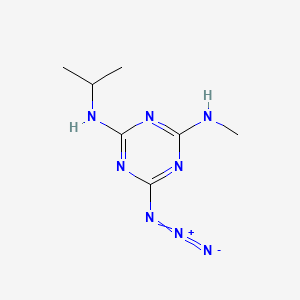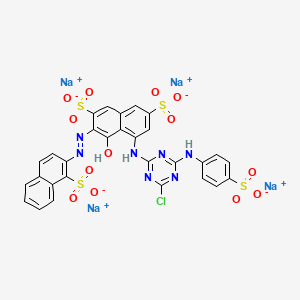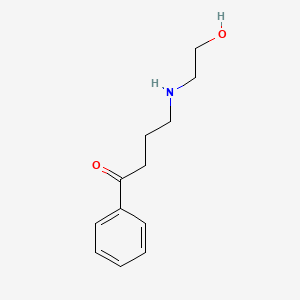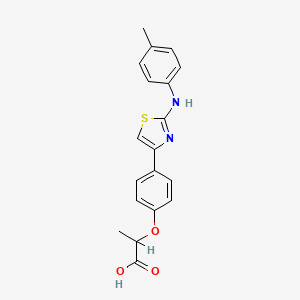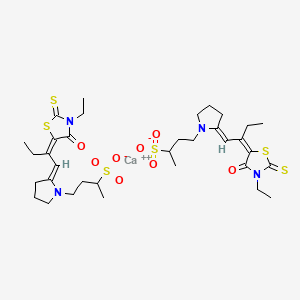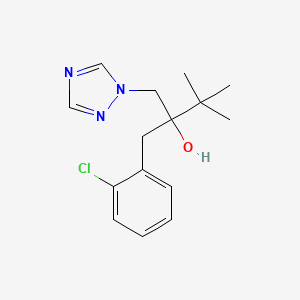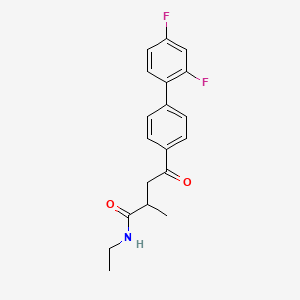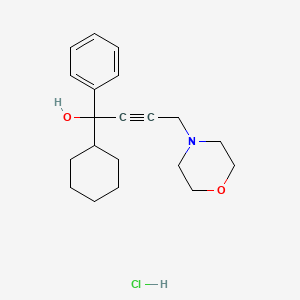
5-Chloro-beta-methyl-2-((4-methylphenyl)methyl)-1H-benzimidazole-1-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-beta-methyl-2-((4-methylphenyl)methyl)-1H-benzimidazole-1-propanoic acid is a synthetic organic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-beta-methyl-2-((4-methylphenyl)methyl)-1H-benzimidazole-1-propanoic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Substituents: The chloro and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents such as chlorinating agents and methylating agents.
Attachment of Propanoic Acid Moiety: The propanoic acid group can be attached via alkylation reactions using suitable alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of infections or cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-Chloro-beta-methyl-2-((4-methylphenyl)methyl)-1H-benzimidazole-1-propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
5-Chloro-2-methylbenzimidazole: A similar compound with a different substitution pattern.
2-((4-Methylphenyl)methyl)-1H-benzimidazole: A compound with a similar structure but lacking the chloro and propanoic acid groups.
Uniqueness
5-Chloro-beta-methyl-2-((4-methylphenyl)methyl)-1H-benzimidazole-1-propanoic acid is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.
Propiedades
Número CAS |
141246-02-8 |
|---|---|
Fórmula molecular |
C19H19ClN2O2 |
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
3-[5-chloro-2-[(4-methylphenyl)methyl]benzimidazol-1-yl]butanoic acid |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-3-5-14(6-4-12)10-18-21-16-11-15(20)7-8-17(16)22(18)13(2)9-19(23)24/h3-8,11,13H,9-10H2,1-2H3,(H,23,24) |
Clave InChI |
GGFDXYZTXQPHDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=NC3=C(N2C(C)CC(=O)O)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



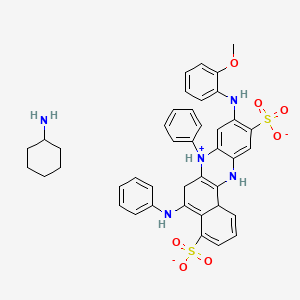
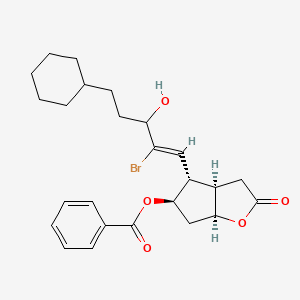
![2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15188554.png)
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid](/img/structure/B15188561.png)
